(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one
Description
The compound (5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one is a thiazolone derivative characterized by a Z-configuration benzylidene moiety at position 5 and a methylthio (-SMe) group at position 2 of the thiazole ring. Its structure is further distinguished by the presence of a 1,2,4-triazole substituent on the phenyl ring (Fig. 1). Thiazolone derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, attributed to their ability to mimic biological thioesters or interact with key cellular targets .
Synthesis: The compound can be synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and a substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid and sodium acetate) at reflux. Subsequent methylation of the thiol group using iodomethane in ethanol yields the methylthio substituent, achieving yields of 90–95% under optimized conditions .
Properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-13-16-12(18)11(20-13)6-9-4-2-3-5-10(9)17-8-14-7-15-17/h2-8H,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKIQWWEIIEFFY-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2N3C=NC=N3)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=CC=C2N3C=NC=N3)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one (CAS No. 118158-95-5) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₀N₄OS₂. The presence of the thiazole ring and the triazole moiety is significant for its biological activity.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. A structure–activity relationship (SAR) analysis has revealed that modifications to the thiazole ring can enhance cytotoxic activity against cancer cell lines. For example, compounds with specific substitutions on the phenyl ring have shown IC₅₀ values less than those of standard chemotherapeutics like doxorubicin . While direct studies on the specific compound are scarce, the structural similarities to other active thiazoles suggest potential for similar activity.
Anticonvulsant Activity
Thiazole compounds have been explored for anticonvulsant properties. In a recent study, various thiazole-integrated compounds were synthesized and tested for their ability to reduce seizure activity in animal models. The results indicated that certain structural features were crucial for enhancing anticonvulsant effects . Although direct evidence for this compound's anticonvulsant activity is not available, its structural framework aligns with those known to possess such activities.
Case Studies and Research Findings
A review of literature reveals several studies focusing on thiazole derivatives that could provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| MDPI Review 2022 | Identified thiazoles with significant anticancer activity; suggested that electron-donating groups enhance efficacy. |
| MDPI Review 2021 | Reported on antimicrobial activities of related thiazoles; highlighted potential against resistant bacterial strains. |
| ResearchGate Study | Discussed synthesis and evaluation of thiazole derivatives with promising cytotoxic effects across multiple cancer cell lines. |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The incorporation of the triazole moiety can enhance these effects, making this compound a candidate for developing new antimicrobial agents. Studies have shown that similar compounds possess activity against a range of bacterial and fungal pathogens .
Anticancer Properties : Compounds containing thiazole and triazole rings have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For instance, certain thiazole derivatives have been shown to inhibit the growth of cancer cell lines by inducing apoptosis .
Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes involved in disease pathways. For example, its potential to inhibit kinases has been explored, with implications for treating diseases such as diabetes and cancer. The structural features of the compound allow it to bind effectively to active sites on target enzymes .
Agricultural Applications
Pesticidal Properties : The thiazole structure is known to confer pesticidal properties to certain compounds. Research indicates that derivatives can act as effective fungicides or herbicides, providing a pathway for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .
Plant Growth Regulation : Some studies suggest that thiazole derivatives can influence plant growth and development. This includes promoting root growth or enhancing resistance to stress conditions, which could be beneficial in agricultural practices aimed at improving crop yields under adverse conditions .
Material Science Applications
Polymer Chemistry : The unique properties of (5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one allow it to be incorporated into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various applications, including coatings and composites .
Sensors and Electronics : Due to its electronic properties, this compound could be utilized in the development of sensors or electronic devices. Its ability to interact with different substrates makes it a candidate for use in organic electronics or sensor technologies .
Case Studies
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency: Methylthio-substituted thiazolones (target and trifluoromethyl analog) achieve higher yields (90–95%) compared to phenylamino derivatives (44–90%), likely due to the stability of methylthio intermediates . Solvent choice critically impacts yields; for example, THF or DCM results in ≤40% yields, whereas ethanol or methanol improves efficiency .
Key Findings:
- The triazole group in the target compound confers superior antifungal activity (MIC50: 8.3–12.5 μg/mL) compared to phenylamino analogs (MIC50: 25–50 μg/mL), likely due to enhanced target specificity .
- Trifluoromethyl-substituted thiazolones show potent anticancer activity (IC50: 10.8 μM against A549 lung cancer cells), outperforming the target compound’s IC50 of 15.2 μM against MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Step 1 : Condensation of 2-(1,2,4-triazol-1-yl)benzaldehyde with methyl thioacetate under basic conditions (e.g., NaOH in ethanol) to form the α,β-unsaturated ketone intermediate.
- Step 2 : Cyclization with thiourea derivatives in refluxing ethanol to form the thiazol-4-one core.
- Optimization :
- Temperature : Maintain 70–80°C during cyclization to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves purity .
- Catalysts : Use iodine or p-toluenesulfonic acid (p-TsOH) to accelerate cyclization .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of the triazole and thiazole rings. Key signals: thiazole C=S (~165 ppm in 13C NMR), triazole protons (δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How do structural modifications in the thiazole and triazole moieties influence the compound’s biological activity?
- Structure–Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Thiazole C=S → C=O | Reduced antimicrobial activity due to weaker hydrogen bonding with target enzymes | |
| Triazole N-substitution | Bulky groups (e.g., phenyl) enhance anticancer activity by improving lipophilicity | |
| Methylsulfanyl replacement | Fluorinated analogs show improved metabolic stability but lower solubility |
- Mechanistic Insight : The triazole moiety interacts with ATP-binding pockets in kinases, while the thiazole ring modulates redox properties .
Q. What are common sources of data contradiction in the biological evaluation of this compound, and how can they be addressed?
- Key Issues :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains lead to inconsistent MIC values .
- Compound Purity : Impurities >2% (e.g., unreacted starting materials) skew cytotoxicity results .
- Solutions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Validate purity via orthogonal methods (NMR + HPLC) before biological assays .
Q. What strategies can be employed to study the mechanism of action of this compound in enzyme inhibition?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or EGFR kinase). Focus on hydrogen bonds with triazole N-atoms and hydrophobic contacts with the thiazole ring .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- SAR Expansion : Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with sulfonamide) to probe active site requirements .
Q. How can microwave-assisted synthesis or continuous flow reactors improve the synthesis efficiency of this compound?
- Microwave Synthesis : Reduces cyclization time from 12 hours to 30 minutes (yield: 85% vs. 65% conventional) by enhancing reaction homogeneity .
- Flow Chemistry : Enables precise control of temperature and stoichiometry, minimizing byproducts (e.g., oxidation of thiol groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
